
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfoethyl group, which imparts water solubility. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Triazinyl Group: The triazinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the triazine ring.
Sulfonation: The sulfoethyl group is introduced via sulfonation, which involves the reaction of the compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Methylation: The final step involves methylation, where a methyl group is introduced to the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled conditions. The purity of the final product is ensured through various purification techniques such as crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and triazinyl groups. The azo group can participate in electron transfer reactions, while the triazinyl group can form stable complexes with various nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and protein binding.
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A sulfonic acid monomer used in polymer synthesis.
N-Methyl-N-(2-sulfoethyl)lauramide Sodium salt: A surfactant used in cosmetic formulations.
Uniqueness
2-(4-(3-(N-Methyl-N-(2-sulfoethyl)amino)-5-methoxy-2,4,6-triazin-1-ylamino)phenylazo)-4-methylphenol, sodium salt is unique due to its combination of an azo group, a triazinyl group, and a sulfoethyl group. This combination imparts unique chemical properties such as high water solubility, stability, and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
67892-96-0 |
|---|---|
Fórmula molecular |
C20H22N7NaO5S |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
sodium;2-[[4-[4-[(2-hydroxy-5-methylphenyl)diazenyl]anilino]-6-methoxy-1,3,5-triazin-2-yl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C20H23N7O5S.Na/c1-13-4-9-17(28)16(12-13)26-25-15-7-5-14(6-8-15)21-18-22-19(24-20(23-18)32-3)27(2)10-11-33(29,30)31;/h4-9,12,28H,10-11H2,1-3H3,(H,29,30,31)(H,21,22,23,24);/q;+1/p-1 |
Clave InChI |
RVKPGMXFJPHWGF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)OC)N(C)CCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
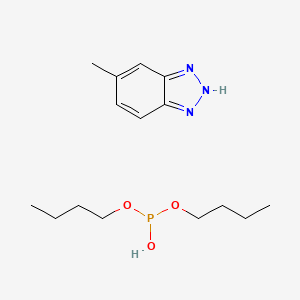
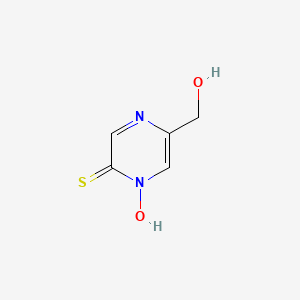
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)

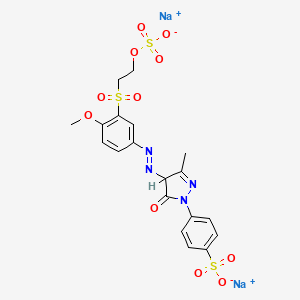

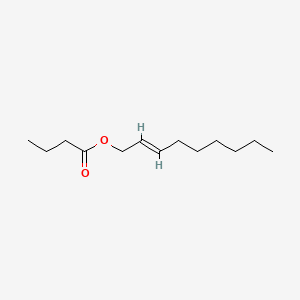

![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)

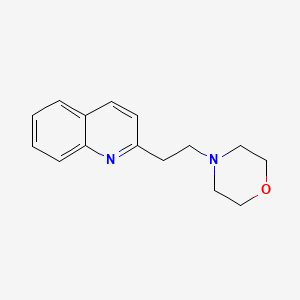
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
